3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine
Description
3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a naphthalenesulfonyl group, a piperidine ring, and a triazolopyridine moiety, making it a versatile candidate for various scientific applications.
Properties
IUPAC Name |
3-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-28(27,19-11-10-16-6-1-2-7-17(16)14-19)24-12-5-8-18(15-24)21-23-22-20-9-3-4-13-25(20)21/h1-4,6-7,9-11,13-14,18H,5,8,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIINQWYMLXBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the preparation of the naphthalenesulfonyl chloride, which is then reacted with piperidine to form the naphthalenesulfonylpiperidine intermediate. This intermediate is subsequently subjected to cyclization with a triazolopyridine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction parameters, and continuous flow synthesis techniques to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole ring structure, known for its CDK2 inhibitory activity.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
